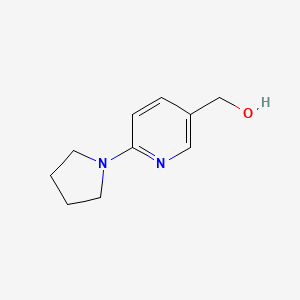
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
説明
“(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 690632-01-0. It has a molecular weight of 178.23 and its IUPAC name is [6-(1-pyrrolidinyl)-3-pyridinyl]methanol . It is a solid substance with a melting point of 61°C .
Molecular Structure Analysis
The molecular structure of “(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol” is represented by the InChI code: 1S/C10H14N2O/c13-8-9-3-4-10 (11-7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol” is a solid substance with a melting point of 61°C . It should be stored at a temperature of 4°C and protected from light .科学的研究の応用
Oxidation and Reduction Reactions
Compounds structurally related to (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol have been synthesized and studied for their unique chemical properties, including the ability to participate in oxidation and reduction reactions. For instance, novel derivatives demonstrated the capability to oxidize amines and alcohols into corresponding carbonyl compounds under specific conditions, suggesting potential applications in synthetic chemistry and material science (Mitsumoto & Nitta, 2004).
Electrochemical and Photoelectrochemical Systems
Pyridinium derivatives, closely related to the chemical structure , have been effective as homogeneous electrocatalysts in the aqueous multiple-electron, multiple-proton reduction of carbon dioxide to methanol and other products. This catalytic activity, particularly in achieving high faradaic yields for methanol, underscores the potential of such compounds in sustainable energy applications, including the conversion of CO2 to valuable chemicals (Cole et al., 2010).
Supramolecular Chemistry
Research has also delved into the structural aspects of compounds with similar frameworks, leading to insights into the formation of complex molecular structures with potential implications in the field of supramolecular chemistry. These studies provide a basis for understanding how such compounds could be used to engineer new materials with specific properties (Butcher et al., 2006).
Catalysis
Compounds bearing the pyridine and pyrrolidine units have been explored as catalysts in various chemical transformations. For example, pyrrolidine-catalyzed condensation reactions have been reported, indicating the utility of such structures in facilitating organic synthesis processes (Coşkun & Erden, 2011).
Environmental Applications
The role of pyridinium and its derivatives in the electrochemical reduction of CO2 to methanol presents a fascinating area of research with significant environmental implications. Such processes offer a method for carbon capture and conversion, contributing to the reduction of greenhouse gases and the production of renewable fuels (Seshadri, Lin, & Bocarsly, 1994).
Safety And Hazards
The compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBADLNZUDDIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383400 | |
| Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol | |
CAS RN |
690632-01-0 | |
| Record name | 6-(1-Pyrrolidinyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



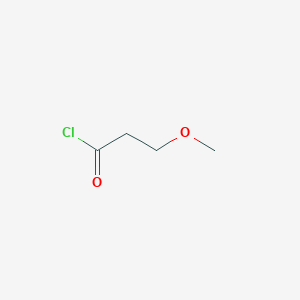
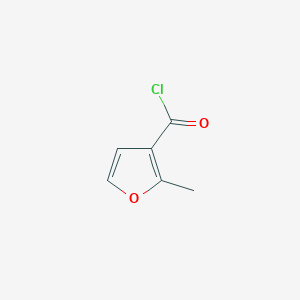
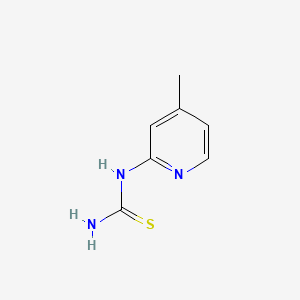


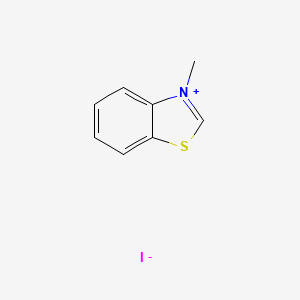
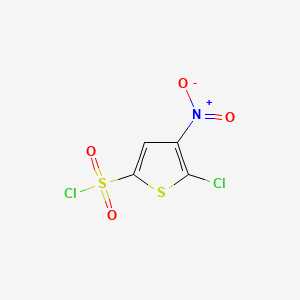

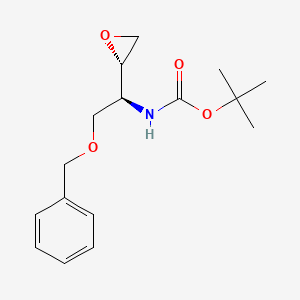
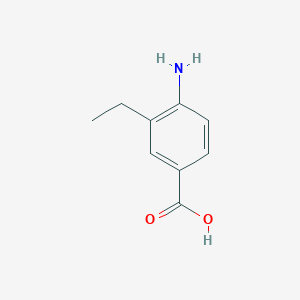
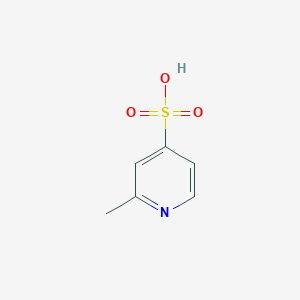

![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)
